2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one
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Overview
Description
2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a pyridazinone core, and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, followed by the formation of the pyridazinone core through cyclization reactions. The trifluoromethyl group is often added using trifluoromethylation reagents under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the quality and consistency of the product. This includes using high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the pyridazinone core and trifluoromethyl group.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Similar in having a piperazine ring but differs in the substituents and core structure.
Poly [ADP-ribose] polymerase inhibitors: Compounds like olaparib share some structural similarities but have different core structures and functional groups.
Uniqueness
The uniqueness of 2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one lies in its combination of a piperazine ring, a fluorophenyl group, a pyridazinone core, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N4O2/c1-12(26-16(27)7-6-15(23-26)18(20,21)22)17(28)25-10-8-24(9-11-25)14-5-3-2-4-13(14)19/h2-7,12H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSIKZQHSGSCQTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)N3C(=O)C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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